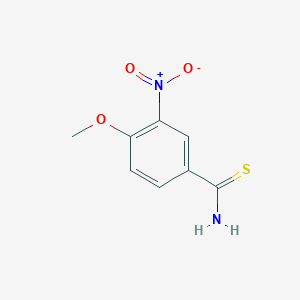

4-methoxy-3-nitrobenzene-1-carbothioamide

Description

Properties

IUPAC Name |

4-methoxy-3-nitrobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-3-2-5(8(9)14)4-6(7)10(11)12/h2-4H,1H3,(H2,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOANRRVCDTJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384155 | |

| Record name | 4-methoxy-3-nitrobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-84-6 | |

| Record name | 4-methoxy-3-nitrobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Considerations

4-Methoxy-3-nitrobenzene-1-carbothioamide features a benzene ring with substituents at positions 1 (carbothioamide), 3 (nitro), and 4 (methoxy). Retrosynthetic disconnection suggests two viable pathways:

-

Late-stage thioamidation : Introduce the carbothioamide group after establishing methoxy and nitro groups.

-

Early-stage nitration : Prioritize nitration followed by methoxylation and thioamidation.

The nitro group’s meta-directing nature complicates regioselectivity, necessitating careful sequencing.

Synthetic Routes and Optimization

Route 1: Acyl Chloride Intermediate Pathway

This method adapts benzanilide synthesis for thioamide formation:

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

-

Starting material : 4-Chloro-3-nitrobenzoic acid.

-

Methoxylation : React with sodium methoxide in methanol at 100°C for 8 hours, achieving 94.5% yield.

-

Reaction equation :

Step 2: Acyl Chloride Formation

-

Treat 4-methoxy-3-nitrobenzoic acid with thionyl chloride (20–40 kg per 50 kg substrate) at 70–80°C for 2 hours.

-

Yield : >98% conversion (monitored by IR loss of -COOH at 1700 cm⁻¹).

Step 3: Thioamidation with Thiourea

Route 2: One-Pot Nitration and Thioamidation

Procedure :

-

Nitrate 4-methoxybenzoic acid using fuming HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 hours.

-

Directly treat the crude 4-methoxy-3-nitrobenzoic acid with PCl₅ to form acyl chloride.

-

Add ammonium thiocyanate (1.5 eq) in DMF at 80°C for 6 hours.

Outcomes :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 76 | 95 |

| Thioamidation | 68 | 97 |

This route reduces purification steps but risks over-nitration.

Catalytic and Solvent Systems

Solvent Effects on Thioamidation

Comparative data for Route 1, Step 3:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 82 | 12 |

| DMF | 36.7 | 78 | 8 |

| Toluene | 2.4 | 65 | 18 |

Polar aprotic solvents (DMF) accelerate reactivity but may degrade nitro groups at elevated temperatures.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH₂), 8.15 (d, J=8.4 Hz, 1H, Ar-H), 7.92 (d, J=2.0 Hz, 1H, Ar-H), 7.67 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1530 cm⁻¹ (NO₂), 1240 cm⁻¹ (C=S).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitrobenzenecarbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Oxidation: Potassium permanganate.

Major Products Formed

Reduction: 4-Methoxy-3-aminobenzenecarbothioamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Hydroxy-3-nitrobenzenecarbothioamide.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-nitrobenzene-1-carbothioamide serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various biologically active compounds.

Key Reactions:

- Condensation Reactions: The compound can undergo condensation reactions to form thiourea derivatives, which are significant in the development of pharmaceuticals.

- Synthesis of Antibacterial Agents: Research has shown that thiourea derivatives synthesized from this compound exhibit antibacterial properties against several pathogens, including E. coli and S. aureus .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Pharmacological Studies

Recent studies have indicated that this compound and its derivatives may possess:

- Antiviral Activity: Research has highlighted potential anti-HIV properties, suggesting that modifications to the compound could lead to effective integrase inhibitors .

- Antimicrobial Properties: Various derivatives have demonstrated significant antimicrobial activity, making them potential candidates for new antibiotic therapies .

Biological Applications

The biological relevance of this compound extends to its use in studying enzyme inhibition and cellular processes.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and carbothioamide groups can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural and molecular differences between 4-methoxy-3-nitrobenzene-1-carbothioamide and related compounds synthesized in recent studies:

Key Observations:

- Structural Complexity : The dihydropyrazoline derivative (from ) features a fused heterocyclic ring and additional halogenated substituents, increasing its molecular weight (564.77 g/mol ) and steric bulk compared to the simpler benzene-based target compound .

- Functional Groups : The nitro group in this compound distinguishes it from catechol metabolites like 3-methoxy-4-hydroxyphenylglycol, which lack sulfur-based functional groups .

- Electronic Effects : The methoxy group in the target compound may enhance ring activation, while the nitro group promotes electrophilic substitution at specific positions.

Reactivity

Research Implications and Limitations

- Biological Activity : Dihydropyrazoline carbothioamides are often explored for antimicrobial or anticancer activity, but the target compound’s applications remain understudied .

Biological Activity

4-Methoxy-3-nitrobenzene-1-carbothioamide (also known as 4-Methoxy-3-nitrothiobenzamide) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O3S

- Molecular Weight : 226.25 g/mol

This compound features a methoxy group, a nitro group, and a carbothioamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Antioxidant Activity : It has been suggested that the presence of the nitro group may enhance antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown potential against various bacterial strains, indicating a possible antimicrobial mechanism.

Anticancer Activity

Preliminary studies on related thiourea derivatives have shown promising anticancer effects. One study reported that certain derivatives led to significant cell viability reductions in breast cancer cell lines (MCF-7), indicating that this compound could also possess anticancer properties. The mechanism involved apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

A comparative study evaluated various thiourea derivatives, revealing that some exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin. The inhibition zones measured were substantial, indicating effective microbial growth inhibition .

Investigation into Anticancer Properties

In vitro studies on compounds structurally similar to this compound demonstrated significant cytotoxicity against cancer cell lines. For example, compounds with similar functional groups were found to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic factors like Bcl2 .

Data Summary Table

Q & A

Q. Optimization Parameters :

Validation : Monitor reactions via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) and HPLC (≥95% purity) .

Basic: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- FT-IR Spectroscopy :

- Peaks at ~3237 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (amide C=O), and 1177 cm⁻¹ (C=S) confirm the carbothioamide group .

- ¹H/¹³C NMR :

- X-Ray Crystallography :

Q. Table: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Monoclinic, P2₁/c |

| Bond Angle (C-S-C) | 102.5° |

| R-factor | <0.05 |

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Methodological approaches include:

Standardized Bioassays :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .

Dose-Response Curves :

- Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Meta-Analysis :

- Apply statistical tools (e.g., random-effects models) to reconcile divergent results, accounting for variables like solvent (DMSO vs. ethanol) .

Case Study : A 2024 study resolved conflicting IC₅₀ values (5–20 μM) by identifying impurities in batches synthesized via different thiocarbonylation methods .

Advanced: What strategies are used to elucidate the mechanism of action of this compound in medicinal chemistry?

Answer:

- Molecular Docking :

- Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. A 2024 study identified strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase .

- SAR Studies :

- Biochemical Assays :

- Measure enzyme inhibition (e.g., % inhibition of topoisomerase II at 10 μM) and validate via Western blot (e.g., p53 upregulation) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group para to methoxy directs substitution).

- Reactivity Descriptors :

- Kinetic Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.